3-Phenyl-1-azabicyclo[1.1.0]butane
Description
The Significance of Strained Ring Systems in Modern Organic Chemistry
In organic chemistry, ring strain describes the instability in cyclic molecules that arises when bond angles deviate from their ideal values. wikipedia.orgfiveable.me This strain is a combination of angle strain, where bonds are forced out of their optimal geometry, and torsional strain, which results from eclipsing interactions between bonds on adjacent atoms. wikipedia.orgyoutube.com Small rings, such as cyclopropanes and cyclobutanes, are the most common examples, featuring internal angles significantly smaller than the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgfiveable.me
This deviation from optimal geometry leads to an increase in the molecule's potential energy. fiveable.mechemistrytalk.org Consequently, strained ring systems are characterized by elevated heats of combustion and heightened reactivity compared to their unstrained, open-chain counterparts. wikipedia.orgpharmacy180.com The potential energy stored within these strained bonds can be harnessed to drive chemical reactions. wikipedia.org Molecules with substantial angle strain, like epoxides and aziridines, readily undergo ring-opening reactions because the process releases the stored strain energy, making it energetically favorable. pharmacy180.com This unique reactivity makes strained rings valuable tools in organic synthesis, enabling the construction of complex molecular architectures. researchgate.net The inherent reactivity of these systems can be used to facilitate reactions such as ring-opening metathesis polymerizations and nucleophilic ring-openings. wikipedia.org
Azabicyclo[1.1.0]butanes as Unique Nitrogen-Containing Bridgehead Scaffolds
Azabicyclo[1.1.0]butanes are a class of structurally distinct compounds analogous to bicyclo[1.1.0]butane, but with a nitrogen atom at one of the bridgehead positions. researchgate.net These molecules are composed of a four-membered ring with a bridging bond between the 1 and 3 positions, resulting in a highly strained bicyclic system. researchgate.net The presence of the bridgehead nitrogen atom imparts unique chemical properties and reactivity to the scaffold.
Like their carbocyclic counterparts, azabicyclo[1.1.0]butanes possess significant strain energy, making them susceptible to a variety of strain-releasing reactions. researchgate.net A primary mode of reactivity involves the cleavage of the central, highly strained C-N bond. researchgate.net This characteristic makes them valuable synthetic intermediates, particularly for the synthesis of azetidines—four-membered nitrogen-containing heterocycles. researchgate.netnih.gov The azetidine (B1206935) motif is considered a privileged structure in medicinal chemistry, as its incorporation into drug candidates has been shown to improve pharmacokinetic properties like metabolic stability and bioavailability. nih.govmdpi.com The utility of azabicyclo[1.1.0]butanes as precursors to complex, three-dimensional azetidine structures has driven a resurgence of interest in their chemistry. researchgate.netnih.gov
Historical and Contemporary Research Trajectories of 3-Phenyl-1-azabicyclo[1.1.0]butane
The synthesis of this compound was first reported in 1967, with further studies on its synthesis and reactions following in the early 1970s. acs.orgacs.org Despite being discovered decades ago, these compounds remained relatively underexplored until a recent revival of interest, largely fueled by the pharmaceutical industry's demand for novel methods to access functionalized azetidines. researchgate.net
Contemporary research has focused on harnessing the high reactivity of the strained bicyclic system of this compound for the synthesis of more complex molecules. A significant area of investigation involves electrophilic addition reactions that proceed via the opening of the strained central bond. These reactions provide a direct pathway to 3,3-disubstituted azetidines. For instance, the reaction of this compound with reagents like p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonyl azide (B81097) (TsN₃) yields various substituted azetidines. researchgate.net These reactions are believed to proceed through a mechanism involving the formation of a tertiary carbocationic intermediate that is subsequently trapped by a nucleophile. researchgate.net
Another research avenue explores the reaction of this compound with sulfur-containing electrophiles. Studies have shown that it reacts with chlorodithioformates at room temperature to produce 3-chloro-3-phenylazetidine-1-carbodithioates. uzh.ch A two-step alternative involves initial treatment with thiophosgene (B130339) to form an azetidine-1-carbothioyl chloride intermediate, which can then be reacted with other nucleophiles. uzh.ch
| Reactant | Product Type | Reference |
|---|---|---|
| p-Toluenesulfonyl azide (TsN₃) | N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine and a dimeric azetidine product | researchgate.net |
| Chlorodithioformates | 3-Chloro-3-phenylazetidine-1-carbodithioates | uzh.ch |
| Thiophosgene | Azetidine-1-carbothioyl chloride intermediate | uzh.ch |
More complex transformations, such as ring-enlargements, have also been documented. The reaction of this compound with electron-deficient alkenes like dimethyl dicyanofumarate results in a formal cycloaddition across the central N-C bond. uzh.ch This reaction does not yield a simple azetidine but instead produces a 1-azabicyclo[2.1.1]hexane derivative. uzh.ch The proposed mechanism for this transformation involves a stepwise process through a stable zwitterionic intermediate. uzh.ch
| Reactant | Product Type | Proposed Intermediate | Reference |
|---|---|---|---|
| Dimethyl dicyanofumarate | 1-Azabicyclo[2.1.1]hexane derivative | Zwitterionic intermediate | uzh.ch |
These diverse research findings illustrate the synthetic versatility of this compound as a building block for a range of nitrogen-containing heterocyclic structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17945-94-7 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
InChI Key |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(N1C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenyl 1 Azabicyclo 1.1.0 Butane and Substituted Analogues
Pioneering Preparative Routes to 1-Azabicyclo[1.1.0]butanes
The synthesis of 1-azabicyclo[1.1.0]butanes has been a subject of interest since their discovery in the 1960s. rsc.org Various strategies have been developed to construct this unique bicyclic system.
Cyclization Reactions from Halogenated Amines
A prominent method for the synthesis of 1-azabicyclo[1.1.0]butanes involves the intramolecular cyclization of halogenated amines. For instance, 1-azabicyclo[1.1.0]butane can be synthesized from 2,3-dibromopropylamine hydrobromide through treatment with organolithium compounds. researchgate.net This approach has been a foundational strategy for accessing the parent ABB scaffold.
Photochemical and Thermal Approaches from Nitrogen Heterocycles
Photochemical methods have also been employed in the synthesis of 1-azabicyclo[1.1.0]butanes. Photolysis of certain nitrogen-containing heterocyclic compounds can lead to the formation of the strained bicyclic system. researchgate.netresearchgate.net For example, the irradiation of specific pyridinium (B92312) salts has been shown to yield bicyclic aziridines. researchgate.net Similarly, thermal rearrangements of "Dewar pyridazines" can also produce azabicyclobutanes. researchgate.net The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents a direct route to azetidines and highlights the utility of photochemical methods in synthesizing four-membered nitrogen heterocycles. nih.gov
Addition Reactions to Strained Nitrogen-Containing Precursors
The synthesis of substituted 1-azabicyclo[1.1.0]butanes can be achieved through addition reactions to strained precursors. A key example is the reaction of 2-phenyl-2H-azirine with a sulfonium (B1226848) ylide, which serves as a targeted route to 3-phenyl-1-azabicyclo[1.1.0]butane. uzh.chacs.org This method has been instrumental in accessing this specific analogue.
Targeted Synthesis of this compound
The synthesis of this compound has been specifically achieved through the reaction of 3-phenyl-2H-azirine with dimethylsulfonium methylide. researchgate.netuzh.ch This reaction proceeds to give this compound in good yield. researchgate.net This compound is noted to be sensitive to acid. acs.org
The reactivity of this compound has been explored in various addition reactions. For example, it reacts with chlorodithioformates to yield 3-chloro-3-phenylazetidine-1-carbodithioates. uzh.ch It can also undergo a three-component reaction with dicyanofumarates and primary aromatic amines. researchgate.net Furthermore, its reaction with p-toluenesulfonyl azide (B81097) produces N-(p-toluenesulfonyl-3-azido-3-phenylazetidine and a dimeric product. researchgate.net
Enabling Technologies in Azabicyclo[1.1.0]butane Synthesis
Modern synthetic chemistry has seen the advent of enabling technologies that offer significant advantages over traditional batch methods.
Continuous Flow Synthesis Protocols for 1-Azabicyclo[1.1.0]butane Generation and Trapping
Continuous flow technology has emerged as a powerful tool for the synthesis and functionalization of highly strained molecules like 1-azabicyclo[1.1.0]butanes. bohrium.comresearchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved safety and efficiency, especially when dealing with unstable intermediates. bohrium.com
A telescoped continuous flow protocol has been developed for the generation, lithiation, and subsequent electrophilic trapping of 1-azabicyclo[1.1.0]butanes. arkat-usa.orgbohrium.com This method starts from 2,3-dibromopropylamine and utilizes s-BuLi for the cyclization and subsequent C3-lithiation. arkat-usa.orgbohrium.com The resulting (1-azabicyclo[1.1.0]butan-3-yl)lithium can then be trapped with various electrophiles, such as aldehydes and ketones, to produce a range of C3-functionalized 1-azabicyclo[1.1.0]butanes. arkat-usa.orgbohrium.com
| Feature | Batch Process | Flow Process |
| Reagent | Often requires two different organolithium reagents. acs.orgnih.gov | Can utilize a single organolithium reagent (e.g., s-BuLi). arkat-usa.orgbohrium.com |
| Temperature | Typically requires cryogenic temperatures (e.g., -78 °C). acs.orgnih.gov | Can be operated at significantly higher temperatures (e.g., 0 °C). bohrium.comacs.orgnih.gov |
| Reaction Time | Can be lengthy. bohrium.com | Significantly shorter reaction times (minutes). arkat-usa.org |
| Safety | Handling of unstable intermediates can be hazardous. | Enhanced safety due to small reaction volumes and better heat transfer. bohrium.com |
| Scalability | Can be challenging to scale up. | More readily scalable. bohrium.com |
This flow-based approach has been shown to be more efficient than traditional batch processes, providing better yields in some cases and allowing for the synthesis of novel C3-functionalized analogues. arkat-usa.orgbohrium.com
Organometallic Strategies for Bridgehead Functionalization
The introduction of substituents at the sterically hindered bridgehead carbon (C3) of the 1-azabicyclo[1.1.0]butane (ABB) skeleton is a significant synthetic challenge. Organometallic strategies have emerged as a powerful tool to achieve this transformation, enabling the formation of C-C bonds at this unique position. These methods typically involve the deprotonation of the bridgehead C-H bond to form a highly reactive organometallic intermediate, which can then be trapped with a suitable electrophile.
A key advancement in this area is the direct lithiation of the 1-azabicyclo[1.1.0]butane core. The acidity of the bridgehead C-H bonds facilitates deprotonation, typically with a strong organolithium base such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate (1-azabicyclo[1.1.0]butan-3-yl)lithium. nih.govorganic-chemistry.org This lithiated intermediate serves as a potent nucleophile and can engage in a variety of subsequent reactions.
While the direct reaction of (1-azabicyclo[1.1.0]butan-3-yl)lithium with some electrophiles is possible, its utility can be expanded through transmetalation to other organometallic species, such as organozinc compounds. This approach has been successfully applied in the functionalization of the analogous carbocyclic bicyclo[1.1.0]butanes (BCBs) and provides a blueprint for the synthesis of 3-aryl-1-azabicyclo[1.1.0]butanes.
A notable example of this strategy is the late-stage bridge cross-coupling of BCBs via a Negishi coupling. nih.govacs.org In this methodology, the bicyclo[1.1.0]butane is first deprotonated at the bridge position using an organolithium reagent. The resulting lithiated species is then transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to form the corresponding organozinc reagent in situ. This organozinc intermediate is subsequently subjected to a palladium-catalyzed cross-coupling reaction with an aryl halide, typically an aryl iodide, to furnish the desired aryl-substituted bicyclo[1.1.0]butane. nih.govacs.org
The success of this reaction is highly dependent on the choice of catalyst and ligands. Palladium catalysts, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), in combination with phosphine (B1218219) ligands like CyJPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven to be effective for this transformation. acs.org The reaction demonstrates broad scope, accommodating a variety of electronically diverse aryl iodides. nih.govacs.org
The following table summarizes the conditions and yields for the Negishi cross-coupling of a bicyclo[1.1.0]butane with various aryl iodides, which serves as a model for the synthesis of 3-aryl-1-azabicyclo[1.1.0]butanes.
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodonitrobenzene | 3-(4-Nitrophenyl)bicyclo[1.1.0]butane | 84 |
| 2 | Methyl 4-iodobenzoate | Methyl 4-(bicyclo[1.1.0]butan-3-yl)benzoate | 75 |
| 3 | 4-Iodobenzonitrile | 4-(Bicyclo[1.1.0]butan-3-yl)benzonitrile | 60 |
| 4 | 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)bicyclo[1.1.0]butane | 68 |
| 5 | 1-Iodo-2-methylbenzene | 3-(o-Tolyl)bicyclo[1.1.0]butane | 71 |
| 6 | 2-Iodoquinoline | 2-(Bicyclo[1.1.0]butan-3-yl)quinoline | 55 |
Table 1: Examples of Palladium-Catalyzed Negishi Cross-Coupling for the Arylation of a Bicyclo[1.1.0]butane Scaffold. Data sourced from Anderson and co-workers. acs.org
This organometallic strategy, involving a sequence of lithiation, transmetalation, and palladium-catalyzed cross-coupling, represents a significant advancement in the synthesis of bridgehead-functionalized bicyclic systems. Its application to the 1-azabicyclo[1.1.0]butane framework would provide a versatile and modular route to this compound and its substituted analogues, opening up new avenues for the exploration of this unique class of strained molecules.
Mechanistic Principles Governing Reactivity and Transformations of 3 Phenyl 1 Azabicyclo 1.1.0 Butane
Fundamental Insights into Strain-Release Energetics in Azabicyclo[1.1.0]butane Systems
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules, and this inherent strain is a primary driving force for their reactivity. researchgate.netrsc.org The relief of this strain upon ring-opening reactions provides a strong thermodynamic incentive for transformations that lead to more stable four-membered azetidine (B1206935) rings. researchgate.netbris.ac.uk The energy stored in the strained σ-bonds of the bicyclobutane framework makes these compounds valuable precursors for the synthesis of complex molecular structures. researchgate.net The reactivity of ABBs is centered around the cleavage of the central, highly strained C-N bond, which allows for the formation of functionalized azetidines. researchgate.netarkat-usa.org This strain-release-driven reactivity has been harnessed in various synthetic strategies to access novel and medicinally relevant heterocyclic scaffolds. bris.ac.uknih.govd-nb.info
The electrophilic activation of the nitrogen atom in the ABB system is a common strategy to initiate ring-opening. nih.govsmolecule.com This activation enhances the electrophilicity of the bridgehead carbon, making it susceptible to nucleophilic attack. The subsequent cleavage of the C3-N bond is driven by the release of ring strain. nih.gov The predictability of this strain-release reactivity has been utilized in the modular synthesis of functionalized azetidines and spirocyclic systems. bris.ac.uk
Detailed Analysis of C3-N Bond Cleavage Pathways
The transformations of 1-azabicyclo[1.1.0]butanes predominantly proceed through the cleavage of the C3-N bond, enabling functionalization at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.org This cleavage can be initiated by a variety of reagents and conditions, leading to a diverse array of products.
Electrophilic reagents are commonly employed to trigger the C3-N bond cleavage. For instance, treatment of 3-phenyl-1-azabicyclo[1.1.0]butane with alkyl chloroformates results in the formation of 3-chloro-3-phenylazetidine-1-carboxylates. uzh.ch Similarly, reactions with arenesulfonyl chlorides and azides also proceed via cleavage of this bond, often involving carbocationic intermediates. researchgate.net The addition of hydrazoic acid across the 1,3-bond to yield 3-azido-3-phenylazetidine derivatives further exemplifies this reactivity pattern. uzh.ch
The nature of the substituent at the C3 position can influence the regioselectivity of bond cleavage. However, in the case of this compound, the phenyl group effectively stabilizes positive charge development at the C3 carbon, making the C3-N bond particularly susceptible to cleavage.
Chemoselective transformations have also been developed. For example, treatment with lithium halides in the presence of an electrophile can selectively cleave the C3-N bond to furnish the corresponding saturated azetidines. arkat-usa.org Copper-catalyzed reactions with thiols also achieve C3-N bond cleavage, leading to 3-thiolated azetidines. arkat-usa.org
Intermediates in Azabicyclo[1.1.0]butane Reactivity
The reactions of this compound involve several key types of intermediates that dictate the final product distribution. These include zwitterionic species, carbocations, and radical cations.
In reactions with electron-deficient alkenes, such as dimethyl dicyanofumarate, this compound acts as a nucleophile, leading to the formation of a zwitterionic intermediate. uzh.chresearchgate.net This intermediate is relatively stable due to the stabilization of the positive charge by the nitrogen atom and the negative charge by the electron-withdrawing groups on the alkene. uzh.ch The formation of this zwitterion is often the initial step in a stepwise mechanism. uzh.chresearchgate.net
The lifetime of this zwitterionic species is significant enough that it can be trapped by external nucleophiles like methanol (B129727) or morpholine. uzh.chresearchgate.netclockss.orguzh.chepa.gov For example, when the reaction with dimethyl dicyanofumarate is carried out in methanol, the zwitterion is intercepted to form an azetidine enamine, preventing the subsequent ring-expansion that would otherwise occur. uzh.chepa.gov The formation of the same mixture of cis- and trans-1-azabicyclo[2.1.1]hexane products from both (E)- and (Z)-dimethyl dicyanofumarate provides strong evidence for a stepwise mechanism involving a zwitterionic intermediate that can equilibrate before cyclization. uzh.ch
The nucleophilicity of this compound towards electron-poor C=C bonds has been shown to be greater than that of methanol and morpholine, but less than that of more nucleophilic aliphatic amines. clockss.org In three-component reactions involving an amine, the azabicyclobutane, and an electron-deficient alkene, the relative nucleophilicities determine the product outcome. clockss.orguzh.ch
The reaction of this compound with various electrophiles often proceeds through the formation of a tertiary carbocationic intermediate at the C3 position. researchgate.netirb.hr The phenyl group plays a critical role in stabilizing this carbocation. For instance, reactions with p-toluenesulfonyl chloride and p-toluenesulfonyl azide (B81097) are believed to involve the formation of an N-arenesulfonyl-3-phenyl-3-azetidinyl carbocation. researchgate.net This carbocation can then be trapped by nucleophiles present in the reaction mixture. researchgate.net
In some cases, competing reaction pathways can arise from the formation of carbocationic intermediates. For example, in strain-release spirocyclization reactions, if a cation-stabilizing group like phenyl is present, C-O bond cleavage can occur in an oxonium intermediate to form a carbocation, which is then trapped by a counterion like trifluoroacetate. nih.gov The solvolytic cleavage of this compound also points towards the involvement of carbocationic species. acs.org
While less common for azabicyclo[1.1.0]butanes compared to their carbocyclic analogs, radical cation pathways can be accessed through oxidative activation. rsc.org In the broader context of bicyclo[1.1.0]butane chemistry, single-electron oxidation to a radical cation intermediate has been demonstrated. nih.gov This can be achieved using photoredox catalysis with a strongly oxidizing photocatalyst. diva-portal.orgacs.org
For bicyclo[1.1.0]butanes, the resulting radical cation can undergo formal [2σ+2π] cycloadditions with alkenes. diva-portal.orgacs.org Mechanistic studies, including electrochemical and photophysical analyses, support the formation of these radical cation intermediates. diva-portal.orgacs.org The regioselectivity of the subsequent reactions can be influenced by the nature of the substituents on both the bicyclobutane and the alkene. acs.org It is plausible that similar oxidative activation of this compound could lead to the corresponding radical cation, which would then participate in a variety of transformations. The phenyl group would be expected to influence the stability and reactivity of such a radical cation.
Computational and Theoretical Investigations of Reaction Pathways
Computational studies, often in conjunction with experimental work, have provided valuable insights into the reaction mechanisms of bicyclo[1.1.0]butane systems. nih.govdiva-portal.org These investigations help to elucidate the nature of transient intermediates and transition states, and to understand the factors controlling reactivity and selectivity.
For the photocatalytic oxidative cycloadditions of bicyclo[1.1.0]butanes, computational studies have been used to support the proposed mechanisms involving radical cation intermediates. diva-portal.orgacs.org These studies can help to rationalize the observed regioselectivity by examining the electronic structure of the radical cation and the transition states for the different possible reaction pathways.
While specific computational studies focused solely on this compound are not extensively detailed in the provided results, the principles derived from studies on related bicyclo[1.1.0]butane and azabicyclo[1.1.0]butane systems are applicable. Such studies would be expected to confirm the high strain energy of the molecule and to model the various reaction pathways involving zwitterionic, carbocationic, and radical cation intermediates. They could also provide a deeper understanding of the role of the phenyl substituent in stabilizing these intermediates and influencing the reaction outcomes.
Elucidating the Diverse Reaction Repertoire of 3 Phenyl 1 Azabicyclo 1.1.0 Butane
Ring-Opening Transformations for Azetidine (B1206935) Functionalization
The reactivity of 3-phenyl-1-azabicyclo[1.1.0]butane is dominated by the cleavage of the weak central C-N bond, a consequence of significant ring strain. This process can be initiated by either nucleophilic attack or electrophilic activation, leading to a wide range of functionalized azetidine products. uzh.ch
Nucleophilic Additions to the Strained Azabicyclobutane Core
The nucleophilic addition to the bridgehead carbon of the azabicyclobutane system is a key strategy for the synthesis of 1,3-disubstituted azetidines. nih.gov This approach often involves the umpolung reactivity of the ABB core, where a typically electrophilic carbon center is rendered nucleophilic. nih.gov
The addition of hydrazoic acid to 3-substituted 1-azabicyclo[1.1.0]butanes proceeds smoothly, yielding 3-azidoazetidines in good to excellent yields. researchgate.net This reaction provides a direct route to N-unsubstituted azetidin-3-amines. researchgate.netsci-hub.se Similarly, hydride reductants can add to the bridgehead carbon of activated 1-(arylsulfonyl)bicyclo[1.1.0]butanes. nih.gov
A general method for the direct alkylation of 1-azabicyclo[1.1.0]butane involves the use of organometallic reagents in the presence of a copper catalyst. sci-hub.se This methodology allows for the preparation of azetidines functionalized with alkyl, allyl, vinyl, and benzyl (B1604629) groups. sci-hub.se Specifically, organocuprates have been shown to add to the bridgehead carbon of the ABB system. nih.govnih.gov Grignard reagents have also been employed in these transformations, further expanding the scope of accessible azetidine derivatives. sci-hub.se The reaction of lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butanes with various aldehydes and ketones is another effective method for forming carbon-carbon bonds at the 3-position. nih.gov
Table 1: Examples of Carbon-Nucleophile Functionalization of Azabicyclo[1.1.0]butane Derivatives
| Nucleophile | Reagent | Product Type | Reference |
|---|---|---|---|
| Organocuprates | RMgCl, Cu(OTf)₂ | 3-Alkyl/Aryl-azetidines | sci-hub.se |
| Organolithiums | RLi | 3-Alkyl/Aryl-azetidines | nih.gov |
Three-component reactions involving this compound, dimethyl dicyanofumarate, and primary aromatic amines yield a mixture of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates. clockss.orguzh.ch The nucleophilicity of the azabicyclobutane is found to be lower than that of aliphatic amines but greater than that of aromatic amines in this context. clockss.orgresearchgate.net In some cases, with more nucleophilic aliphatic amines, only the 1:1 adducts are formed. clockss.orgresearchgate.net The reaction is believed to proceed through a zwitterionic intermediate which can be trapped by the amine. clockss.orgresearchgate.net
Table 2: Three-Component Reaction Products with Amines
| Amine | Product(s) | Reference |
|---|---|---|
| Primary Aromatic Amines | Mixture of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates | clockss.orguzh.ch |
Electrophilic Activations and Subsequent Reactivity
Electrophilic activation of the nitrogen atom in this compound facilitates the cleavage of the central C-N bond and subsequent nucleophilic attack at the C3 position. A variety of electrophiles, including sulfenyl chlorides, sulfinyl chlorides, and chloroformates, have been utilized for this purpose. uzh.chresearchgate.net
For instance, the reaction with sulfenyl and sulfinyl chlorides leads to the formation of the corresponding sulfenamides and sulfinamides with an azetidine ring. researchgate.net This transformation is proposed to occur via a two-step mechanism involving an intermediate carbenium ion. researchgate.net Similarly, reaction with ethyl chloroformate results in the formation of N-carboethoxy-3-chloro-3-(bromomethyl)azetidine from 1-aza-3-(bromomethyl)bicyclo[1.1.0]butane. researchgate.net The reaction with p-toluenesulfonyl chloride (TsCl) also proceeds through electrophilic activation. researchgate.net
Strain-Release Spirocyclization and Epoxide Formation from Azabicyclo[1.1.0]butyl Carbinols
Azabicyclo[1.1.0]butyl carbinols, which are readily accessible from the reaction of azabicyclo[1.1.0]butyllithium with aldehydes and ketones, are versatile intermediates for the synthesis of complex azetidine-containing structures. researchgate.netnih.gov The subsequent reactivity of these carbinols is dictated by the choice of activating agent. researchgate.net
Treatment with strong electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA) or triflic anhydride (Tf₂O) triggers a semipinacol rearrangement, leading to keto 1,3,3-substituted azetidines. researchgate.netnih.gov This rearrangement proceeds with the migration of the group that can best stabilize a positive charge. nih.gov
Alternatively, a divergent reaction pathway can be accessed. Treatment of the same azabicyclo[1.1.0]butyl carbinols with benzyl chloroformate in the presence of sodium iodide generates iodohydrin intermediates. researchgate.netnih.gov Subsequent treatment with a base promotes a ring-closure reaction to yield spiroepoxy azetidines. researchgate.netnih.gov
Furthermore, a strain-release driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered arenes has been developed for the synthesis of azetidine spiro-tetralins. d-nb.infonih.gov This reaction proceeds through an unexpected dearomatizing interrupted Friedel-Crafts mechanism, forming a complex azabicyclo[2.1.1]hexane intermediate as a single diastereomer. d-nb.infonih.gov This intermediate can then be converted to the desired spirocyclic product upon electrophilic activation of the tertiary amine. d-nb.info
Table 3: Divergent Reactivity of Azabicyclo[1.1.0]butyl Carbinols
| Activating Agent | Reaction Type | Product | Reference |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Semipinacol Rearrangement | Keto 1,3,3-substituted Azetidines | researchgate.netnih.gov |
| Triflic Anhydride (Tf₂O) | Semipinacol Rearrangement | Keto 1,3,3-substituted Azetidines | researchgate.netnih.gov |
| Benzyl Chloroformate / NaI | Iodohydrin Formation / Cyclization | Spiroepoxy Azetidines | researchgate.netnih.gov |
Semipinacol-Type Rearrangements
The strain inherent in the 1-azabicyclo[1.1.0]butane (ABB) framework can be harnessed to drive skeletal reorganizations, most notably semipinacol-type rearrangements. This transformation is typically initiated by forming azabicyclo[1.1.0]butyl carbinols, which are readily accessible through the reaction of the lithiated ABB with various ketones and aldehydes. nih.govresearchgate.net Subsequent activation of the carbinol's nitrogen atom with a highly electrophilic reagent triggers the rearrangement.
Treatment of these ABB-carbinols with potent activating agents like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O) induces a semipinacol rearrangement, cleaving the central C-N bond to release ring strain and form keto 1,3,3-substituted azetidines. nih.govbris.ac.uk The reaction pathway is dictated by the electronic nature of the activating agent. nih.gov The migratory aptitude of the substituents plays a crucial role in the reaction's outcome, generally following the order of aryl > substituted alkyl > less substituted alkyl, based on the group's ability to stabilize the resulting positive charge. nih.gov For instance, when comparing phenyl and p-methoxyphenyl groups, the more electron-rich p-methoxyphenyl group migrates preferentially. bris.ac.uk
| Starting Material Class | Activating Reagent | Product Type | Key Findings |
| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride (TFAA) | Amide azetidines | Triggers semipinacol rearrangement. nih.govbris.ac.uk |
| Azabicyclo[1.1.0]butyl carbinols | Triflic anhydride (Tf₂O) | Sulfonamide azetidines | Generally provides higher selectivity for the rearrangement compared to TFAA. nih.govbris.ac.uk |
| ABB-carbinol from benzophenone | TFAA or Tf₂O | Keto 1,3,3-trisubstituted azetidines | Yields of 42% (TFAA) and 90% (Tf₂O) were achieved, respectively. bris.ac.uk |
Ring-Enlargement Reactions to Novel Bicyclic Frameworks
The high degree of strain in this compound makes it an excellent precursor for ring-enlargement reactions, providing access to novel and synthetically valuable bicyclic nitrogen-containing frameworks, particularly the azabicyclo[2.1.1]hexane system.
Formal Cycloaddition Reactions
This compound participates in formal cycloaddition reactions with electron-deficient alkenes, leading to a ring-enlargement of the bicyclo[1.1.0]butane core. uzh.ch A seminal example is its reaction with dimethyl dicyanofumarate and dimethyl dicyanomaleate. uzh.chuzh.ch These reactions are interpreted as proceeding through a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted cycloaddition. uzh.chuzh.ch This intermediate is stable enough to be trapped by nucleophiles like morpholine. uzh.chuzh.ch
More recent advancements have utilized Lewis acid catalysis to facilitate formal (3+2) cycloadditions. For example, a Ga(OTf)₃-catalyzed reaction between N-aryl imines and bicyclobutanes yields highly substituted azabicyclo[2.1.1]hexanes (aza-BCHs) in a single step. chinesechemsoc.orgresearchgate.net This method represents a significant step forward in accessing these scaffolds atom-economically. chinesechemsoc.org Similarly, photocatalytic oxidative activation enables a formal [2σ+2π] cycloaddition with alkenes, further expanding the scope of these transformations. diva-portal.orgacs.org
Conversion to Azabicyclo[2.1.1]hexanes
The conversion of this compound and its derivatives into the 1-azabicyclo[2.1.1]hexane (aza-BCH) skeleton is a key transformation that highlights its synthetic utility.
The reaction of this compound with electron-deficient alkenes like dimethyl dicyanofumarate results in the formation of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. uzh.chresearchgate.netcore.ac.uk This was the first reported ring-enlargement of a 1-azabicyclo[1.1.0]butane to this particular bicyclic system. uzh.ch
Other innovative strategies have been developed. An unexpected interrupted Friedel–Crafts reaction of an azabicyclo[1.1.0]butane-tethered aryl substrate generates a complex, dearomatized azabicyclo[2.1.1]hexane scaffold as a single diastereomer. d-nb.info Furthermore, photochemical conditions facilitate a formal cycloaddition with styrenes, providing a general synthesis of 1-aza-BCHs. nih.govbris.ac.uk This photochemical approach leverages a polar-radical-polar relay strategy to overcome the difficulty of direct single-electron reduction of the ABB core. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Formal [2+2] Cycloaddition | This compound + Dimethyl dicyanofumarate | None (Stepwise mechanism) | cis/trans-4-Phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates uzh.chuzh.ch |
| Interrupted Friedel-Crafts | Aryl-tethered ABB-carbinol-ether | Lewis Acid | Azabicyclo[2.1.1]hexane scaffold d-nb.info |
| Formal (3+2) Cycloaddition | Bicyclobutane esters/amides + N-aryl imines | Ga(OTf)₃ | Aza-bicyclo[2.1.1]hexanes (aza-BCHs) chinesechemsoc.org |
| Photochemical Cycloaddition | Azabicyclo[1.1.0]butane-ketones + Styrenes | Photoredox catalysis / Blue light | 1-Azabicyclo[2.1.1]hexanes (1-aza-BCH) nih.govbris.ac.uk |
Reactivity with Carbene and Related Species
The reaction of this compound with carbenes and related species typically results in the cleavage of the strained bicyclic system. The reaction with dichlorocarbene (B158193), generated from various precursors, leads to a ring-opening of the azabicyclobutane. uzh.ch
When this compound is treated with dichlorocarbene generated from "Seyferth's reagent" (PhHgCCl₂Br), the product is 1,1-dichloro-2-aza-4-phenylpenta-1,4-diene. researchgate.net This ring-opened product can undergo subsequent dichlorocyclopropanation if the reaction time is extended, especially under phase-transfer conditions. researchgate.net The reaction with (chloro)(phenyl)carbene proceeds similarly. uzh.ch The high reactivity is underscored by kinetic studies on the analogous 3-ethyl-1-azabicyclo[1.1.0]butane, which reacts with phenylchlorocarbene with a rate constant of 3.2 × 10⁸ M⁻¹ s⁻¹ at 25°C. colab.ws
| Carbene Source | Product of Reaction with this compound | Observations |
| Chloroform/Potassium tert-butoxide | 1,1-dichloro-2-aza-4-phenylpenta-1,4-diene | Ring-opening reaction. uzh.ch |
| PhHgCCl₂Br ("Seyferth's reagent") | 1,1-dichloro-2-aza-4-phenylpenta-1,4-diene | Characterized via conversion to a tetrazole derivative. researchgate.net |
| Chloroform/Sodium hydroxide/TEBA (Phase Transfer) | 1,1-dichloro-2-aza-4-phenylpenta-1,4-diene and secondary cyclopropanated products | Product distribution is time-dependent. researchgate.net |
Photochemical and Oxidative Activation Strategies
Activation of the strained 1-azabicyclo[1.1.0]butane ring system can be achieved through non-traditional means, such as photochemical and oxidative methods, opening pathways to unique molecular architectures.
Photochemical activation has proven effective for synthesizing 1-azabicyclo[2.1.1]hexanes via a formal cycloaddition between azabicyclo[1.1.0]butanes and styrenes. researchgate.net Another distinct photochemical strategy involves the direct functionalization of the nitrogen atom. Irradiating a solution of this compound with SF₅Cl using blue LEDs results in the direct formation of the N–SF₅ bond, yielding the corresponding 3-chloro-3-phenyl-1-(pentafluorosulfanyl)azetidine in good yield. chemrxiv.org This strain-release pentafluorosulfanylation provides access to a novel class of N–SF₅ azetidines. chemrxiv.org
Oxidative activation, a less common strategy compared to reductive or nucleophilic pathways, has recently been demonstrated. diva-portal.org Using a strongly oxidizing acridinium (B8443388) organophotocatalyst, a formal [2σ+2π] cycloaddition between bicyclo[1.1.0]butanes and alkenes or aldehydes can be initiated. diva-portal.orgacs.org The mechanism proceeds through the formation of a bicyclo[1.1.0]butane radical cation. diva-portal.org The subtle interplay between the specific bicyclobutane and the alkene partner dictates the mechanistic pathway, sometimes leading to regiodivergent outcomes. diva-portal.orgacs.org
| Activation Method | Reagents | Product Type | Key Feature |
| Photochemical | ABB-ketones + Styrenes | 1-Azabicyclo[2.1.1]hexanes | Proceeds via a formal single-electron reduction pathway under photochemical conditions. researchgate.netnih.govbris.ac.uk |
| Photochemical | This compound + SF₅Cl | N-SF₅ azetidine | Direct N-pentafluorosulfanylation upon irradiation with blue LEDs. chemrxiv.org |
| Oxidative Photocatalysis | Bicyclo[1.1.0]butanes + Alkenes | Bicyclo[2.1.1]hexanes | Activation via a strongly oxidizing acridinium photocatalyst to form a radical cation intermediate. diva-portal.orgacs.org |
Oligomerization and Polymerization Pathways
Under certain conditions, this compound can undergo oligomerization or polymerization, a reactivity driven by the release of its significant ring strain. Generally, 1-azabicyclo[1.1.0]butanes are known to polymerize readily in the presence of acids and alkylating agents. google.com
Specific instances of oligomerization have been documented. In a three-component reaction involving this compound, dimethyl dicyanofumarate, and p-anisidine, the formation of higher oligomers containing three or four azetidine units was observed. uzh.chclockss.org This indicates a stepwise addition process where the azetidine product can act as a nucleophile for subsequent reactions.
Dimerization, the initial step of oligomerization, has also been reported. The reaction of this compound with p-toluenesulfonyl azide (B81097) produces not only the expected 1:1 adduct (N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine) but also a significant amount of a dimeric product. researchgate.netclockss.org This dimer forms when the initially generated azetidinyl carbocation is trapped by another molecule of the starting azabicyclobutane. clockss.org
| Reaction Conditions | Reactants | Products | Pathway |
| Three-component reaction | This compound + Dimethyl dicyanofumarate + p-Anisidine | Oligomers with 3-4 azetidine units | Oligomerization uzh.chclockss.org |
| Electrophilic addition | This compound + p-Toluenesulfonyl azide | Monomeric and dimeric azetidine adducts | Dimerization researchgate.net |
| General | 1-Azabicyclo[1.1.0]butanes + Acid/Alkylating agents | Polymers | Polymerization google.com |
Strategic Contributions of 3 Phenyl 1 Azabicyclo 1.1.0 Butane to Advanced Organic Synthesis
Engineering Azetidine (B1206935) Scaffolds through Azabicyclo[1.1.0]butane Intermediates
The core utility of 3-phenyl-1-azabicyclo[1.1.0]butane lies in its capacity to serve as a precursor for a wide array of substituted azetidine derivatives. The significant strain within the bicyclic system facilitates the cleavage of the weak C-N bond upon reaction with various electrophilic agents. This reactivity provides a direct and efficient pathway to 1,3-disubstituted azetidines, a structural motif prevalent in many biologically active compounds.
Research has demonstrated that the reaction of this compound with reagents such as chlorodithioformates at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates. researchgate.netresearchgate.netuzh.chuzh.ch A similar transformation can be achieved in a two-step process involving initial treatment with thiophosgene (B130339) to form an azetidine-1-carbothioyl chloride intermediate, which is then reacted with a suitable sulfane. researchgate.netresearchgate.netuzh.chuzh.ch These reactions provide a novel route to derivatives of azetidine-1-carboxylic acid. researchgate.netresearchgate.netuzh.chuzh.ch
Furthermore, reactions with amines and methanol (B129727) can convert these intermediates into 3-chloro-3-phenylazetidine-1-thiocarbamides and O-methyl 1-carbothioates, respectively. researchgate.netresearchgate.netuzh.ch The versatility of this approach is highlighted by the addition of various electrophiles like benzyl (B1604629) azidoformate, which adds across the C-N bond to produce 1-benzyloxyazetidine derivatives. uzh.ch The reaction with p-toluenesulfonyl azide (B81097) results in the formation of N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine and a dimeric product. researchgate.net These examples underscore the broad applicability of this compound in generating a diverse library of functionalized azetidine scaffolds.
Table 1: Synthesis of Azetidine Derivatives from this compound
| Reactant(s) | Product(s) | Key Transformation | Reference(s) |
|---|---|---|---|
| Chlorodithioformates | 3-Chloro-3-phenylazetidine-1-carbodithioates | Ring-opening and addition | researchgate.netresearchgate.netuzh.chuzh.ch |
| Thiophosgene, then sulfane | 3-Chloro-3-phenylazetidine-1-carbodithioates | Two-step ring-opening and addition | researchgate.netresearchgate.netuzh.chuzh.ch |
| Azetidine-1-carbothioyl chloride, then amines | 3-Chloro-3-phenylazetidine-1-thiocarbamides | Nucleophilic substitution | researchgate.netresearchgate.netuzh.ch |
| Azetidine-1-carbothioyl chloride, then methanol | O-Methyl 1-carbothioates | Nucleophilic substitution | researchgate.netresearchgate.netuzh.ch |
| Benzyl azidoformate | 1-Benzyloxyazetidine derivatives | Addition across C-N bond | uzh.ch |
| p-Toluenesulfonyl azide | N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine | Ring-opening and addition | researchgate.net |
Accessing Complex Heterocycles and Highly Functionalized Ring Systems
The utility of this compound extends beyond the synthesis of simple azetidines to the construction of more intricate heterocyclic and spirocyclic systems. Its ability to participate in multicomponent reactions opens avenues to novel and complex molecular frameworks.
A notable example is the three-component reaction involving this compound, dimethyl dicyanofumarate (DCFM), and primary aromatic amines. clockss.orguzh.ch This reaction, conducted at room temperature, yields a mixture of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates. clockss.orguzh.chresearchgate.net The reaction proceeds through the formation of a zwitterionic intermediate, showcasing the nucleophilic character of the azabicyclobutane. clockss.orguzh.ch The nucleophilicity of this compound towards DCFM is found to be greater than that of aromatic amines but less than that of more nucleophilic aliphatic amines. clockss.orguzh.ch
Furthermore, the strain inherent in the azabicyclo[1.1.0]butane framework has been harnessed to synthesize spirocyclic azetidines. nih.govbris.ac.uk A strategy involving the synthesis of azabicyclo[1.1.0]butyl ketones followed by an electrophile-induced spirocyclization provides access to a diverse range of spiro-azetidine products. nih.gov This method allows for the creation of highly functionalized spiro-azetidines, which are valuable building blocks in medicinal chemistry. nih.gov The reaction of this compound with highly electron-deficient alkenes can also lead to the formation of complex azabicyclo[2.1.1]hexane scaffolds through an unexpected interrupted Friedel–Crafts mechanism. d-nb.info
Development of New Synthetic Reagents and Building Blocks
The reactivity of this compound has led to the development of novel synthetic reagents and building blocks, further expanding its utility in organic synthesis. The formation of 3-chloro-3-phenylazetidine-1-carbothioyl chloride from the reaction with thiophosgene is a prime example. uzh.chuzh.ch This intermediate serves as a versatile reagent for the synthesis of various thiocarbamoyl derivatives of azetidine, which are of interest for their potential biological activities. uzh.ch
The generation of azabicyclo[1.1.0]butyl ketones represents another significant advancement. nih.gov These ketones, synthesized from the coupling of azabicyclo[1.1.0]butyl-lithium with electrophiles, are stable precursors that can undergo strain-release driven spirocyclization to afford spiro-azetidines. nih.gov This approach provides a modular route to these complex structures from two ambiphilic coupling partners. nih.gov
Moreover, the lithiation of 1-azabicyclo[1.1.0]butane to form azabicyclobutyl-lithium converts the bridgehead carbon into a potent nucleophile. nih.gov This carbenoid-like species has been applied to the synthesis of 1,3-substituted azetidine boronic esters, demonstrating its potential as a building block for further functionalization. nih.gov The ability to generate such reactive intermediates from the parent azabicyclobutane highlights its role in creating new and valuable synthetic tools.
Table 2: Novel Reagents and Building Blocks Derived from this compound
| Derived Reagent/Building Block | Synthetic Application | Key Feature | Reference(s) |
|---|---|---|---|
| 3-Chloro-3-phenylazetidine-1-carbothioyl chloride | Synthesis of thiocarbamates, dithiocarbamates, and thioureas | Versatile intermediate for introducing thiocarbonyl group | uzh.chuzh.ch |
| Azabicyclo[1.1.0]butyl ketones | Strain-release driven spirocyclization | Stable precursors for complex spiro-azetidines | nih.gov |
| Azabicyclo[1.1.0]butyl-lithium | Synthesis of 1,3-substituted azetidine boronic esters | Potent nucleophilic carbenoid-like species | nih.gov |
Expanding the Scope of Strain-Release Chemistry in Synthetic Design
The chemistry of this compound is fundamentally driven by the release of its substantial ring strain. This principle has been strategically employed to develop a range of synthetic methodologies, significantly expanding the scope of strain-release chemistry in synthetic design.
Upon electrophilic activation of the nitrogen atom, the "spring-loaded" this compound exhibits strong electrophilicity at the bridgehead carbon. nih.gov Nucleophilic attack at this position is driven by the cleavage of the highly strained central C-N bond, leading to the formation of functionalized azetidines. nih.gov This strain-release amination has been shown to be a powerful tool for the rapid construction of bis-functionalized azetidines. sci-hub.se
The concept of strain-release driven synthesis is further exemplified in the intramolecular spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov This process harnesses the inherent strain energy of the azabicyclo[1.1.0]butane fragment to drive the formation of spirocyclic systems. nih.govbris.ac.uk Similarly, a strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls has been developed, leading to complex azabicyclo[2.1.1]hexane scaffolds. bris.ac.ukd-nb.info These reactions highlight the potential of using strain as a thermodynamic driving force to access unique and complex molecular architectures that would be challenging to synthesize through conventional methods. bris.ac.uk The development of these methodologies underscores the growing importance of strain-release chemistry as a strategic approach in modern synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-phenyl-1-azabicyclo[1.1.0]butane, and what methodological challenges arise during its preparation?
- Answer : The synthesis of bicyclobutane derivatives like this compound often involves transition-metal-catalyzed reactions, such as Rh-catalyzed cyclopropanation (e.g., using [Rh(CO)₂Cl]₂ and dppe ligands in toluene) . Key challenges include controlling ring strain (due to the bicyclo[1.1.0]butane core) and ensuring regioselectivity during functionalization. Methodological optimization requires monitoring reaction kinetics via GC-MS or HPLC and adjusting catalyst loading to mitigate side reactions like dimerization .
Q. How can the structural stability of this compound be experimentally assessed under varying conditions?
- Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions. Gas-phase thermochemistry data (e.g., enthalpy of formation) for bicyclo[1.1.0]butane derivatives can be referenced from NIST databases to predict reactivity . Accelerated stability testing under oxidative (e.g., O₂ exposure) and hydrolytic conditions (pH 1–13 buffers) is critical for applications in medicinal chemistry .
Q. What spectroscopic techniques are most effective for characterizing the electronic and geometric structure of this compound?
- Answer : High-resolution NMR (¹H/¹³C) is essential for resolving strained bicyclic systems, with 2D techniques (COSY, NOESY) clarifying spatial interactions. Computational DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties, which should be cross-validated with UV-Vis spectroscopy and X-ray crystallography (if single crystals are obtainable) . IR spectroscopy aids in identifying functional groups, particularly the azetidine N-H stretch .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
- Answer : The high ring strain (~50 kcal/mol in bicyclo[1.1.0]butanes) drives reactivity, but steric hindrance from the phenyl group may slow nucleophilic attacks. Electrochemical studies (cyclic voltammetry) and Hammett plots can quantify electronic effects. For example, substituents on the phenyl ring alter electron density at the nitrogen atom, modulating reactivity in SN² or radical-mediated pathways . Theoretical modeling (e.g., Fukui indices) identifies electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in reported thermodynamic data for bicyclo[1.1.0]butane derivatives?
- Answer : Discrepancies in enthalpy or entropy values often stem from differing experimental conditions (e.g., solvent polarity, temperature). Researchers should standardize measurements using NIST-recommended protocols (e.g., gas-phase calorimetry) and validate results via collaborative interlaboratory studies. Meta-analyses of published data, accounting for methodological biases (e.g., calibration errors), are critical .
Q. How can computational models predict the biological activity of this compound derivatives?
- Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., enzymes with strained-ring inhibitors). QSAR models trained on bicyclic amines correlate structural descriptors (logP, polar surface area) with bioactivity. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is necessary to refine predictions .
Q. What experimental designs optimize the enantioselective synthesis of chiral this compound analogs?
- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity. Factorial design (2³ matrix) tests variables like temperature, catalyst enantiomer ratio, and solvent polarity. Chiral HPLC or SFC separates enantiomers, while X-ray crystallography confirms absolute configuration .
Methodological Frameworks
- Data Contradiction Analysis : Apply the "triangulation" approach by cross-referencing experimental, computational, and literature data. For example, discrepancies in reaction yields may arise from unaccounted moisture sensitivity, requiring Karl Fischer titration for trace water quantification .
- Theoretical Alignment : Link strain-energy calculations (DFT) to observed reactivity trends, ensuring alignment with Woodward-Hoffmann rules for pericyclic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
